Sulfidefluor-7 AM

説明

特性

IUPAC Name |

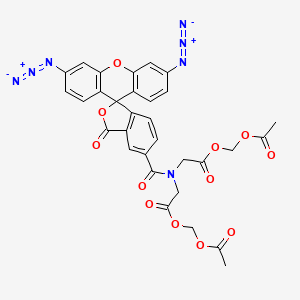

acetyloxymethyl 2-[[2-(acetyloxymethoxy)-2-oxoethyl]-(3',6'-diazido-3-oxospiro[2-benzofuran-1,9'-xanthene]-5-carbonyl)amino]acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23N7O12/c1-16(39)45-14-47-27(41)12-38(13-28(42)48-15-46-17(2)40)29(43)18-3-6-22-21(9-18)30(44)50-31(22)23-7-4-19(34-36-32)10-25(23)49-26-11-20(35-37-33)5-8-24(26)31/h3-11H,12-15H2,1-2H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QIAZHSBWGCYJGQ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OCOC(=O)CN(CC(=O)OCOC(=O)C)C(=O)C1=CC2=C(C=C1)C3(C4=C(C=C(C=C4)N=[N+]=[N-])OC5=C3C=CC(=C5)N=[N+]=[N-])OC2=O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23N7O12 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

685.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1416872-50-8 |

Source

|

| Record name | 1416872-50-8 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-Depth Technical Guide to SF7-AM for the Detection of Hydrogen Sulfide in Live Cells

Introduction: The Challenge of Visualizing a Gasotransmitter

Hydrogen sulfide (H₂S) has emerged from its history as a toxic gas to be recognized as a critical endogenous signaling molecule, a "gasotransmitter," on par with nitric oxide (NO) and carbon monoxide (CO). It plays a pivotal role in a vast array of physiological processes, including neuromodulation, cardiovascular function, and inflammatory responses. However, its gaseous nature, transient signaling, and rapid metabolism present significant challenges for direct and real-time measurement within the complex milieu of a living cell. To address this, researchers have developed fluorescent probes capable of reacting specifically with H₂S, converting a chemical reaction into a quantifiable optical signal. Among the most effective of these is SF7-AM, a turn-on fluorescent probe designed for high sensitivity and selectivity in live-cell imaging applications.

This guide provides a comprehensive technical overview of SF7-AM, detailing its mechanism of action, providing field-tested protocols for its application, and offering insights into data interpretation and troubleshooting.

Part 1: Mechanism of Action - From Chemical Quench to Cellular Fluorescence

The efficacy of SF7-AM relies on a clever two-stage activation process that ensures the probe acts specifically within the intracellular environment upon reacting with H₂S.

-

Intracellular Trapping: The probe is initially supplied as SF7-acetoxymethyl ester (SF7-AM). The AM ester group renders the molecule hydrophobic, allowing it to passively diffuse across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM group, yielding the membrane-impermeant SF7 molecule. This crucial step traps the probe within the cytosol, preventing leakage and enabling stable, long-term imaging.

-

H₂S-Specific Detection: The core of the SF7 probe contains an azide group (-N₃) conjugated to a fluorescein backbone. This azide moiety acts as an efficient fluorescence quencher. In the absence of H₂S, the probe is in a non-fluorescent, "off" state. Upon reaction with H₂S, the azide is specifically and rapidly reduced to an amine group (-NH₂). This chemical transformation disrupts the quenching mechanism, causing the fluorescein molecule to adopt its highly fluorescent, "on" state, emitting a bright green signal upon excitation.

This reaction is highly specific for H₂S over other biologically relevant reactive sulfur, oxygen, and nitrogen species (ROS/RNS), such as glutathione (GSH), cysteine, and nitric oxide, ensuring that the resulting fluorescence is a reliable indicator of intracellular H₂S levels.

Caption: Mechanism of SF7-AM activation in live cells.

Part 2: Experimental Design and Key Parameters

Careful planning is paramount for successful imaging. The following parameters are critical for optimizing the use of SF7-AM.

Probe Concentration and Loading

The optimal concentration of SF7-AM balances signal intensity with potential cytotoxicity. While the ideal concentration can be cell-type dependent, a starting point of 5-10 µM is recommended for most mammalian cell lines. Loading is typically performed for 30-60 minutes at 37°C to allow for efficient de-esterification and intracellular accumulation.

Reagent Preparation and Handling

-

Stock Solution: Prepare a 1-10 mM stock solution of SF7-AM in anhydrous dimethyl sulfoxide (DMSO).

-

Storage: Store the DMSO stock solution desiccated at -20°C or -80°C, protected from light. Avoid repeated freeze-thaw cycles. When stored properly, the stock solution should be stable for several months.

-

Working Solution: On the day of the experiment, dilute the stock solution to the final desired concentration in a serum-free medium or an appropriate physiological buffer (e.g., Hanks' Balanced Salt Solution, HBSS). The presence of serum during loading can reduce efficiency as serum proteins may bind to the probe.

Controls: The Foundation of Trustworthy Data

To ensure that the observed fluorescence is a true and specific measure of H₂S, the inclusion of proper controls is non-negotiable.

-

Positive Control: Treat cells with a known H₂S donor, such as sodium hydrosulfide (NaHS) or GYY4137 (a slow-releasing donor), to confirm that the probe is responsive in your cell system. A typical concentration for NaHS is 100-200 µM.

-

Negative Control: Pre-treat cells with an H₂S scavenger or synthesis inhibitor, such as hypotaurine or aminooxyacetic acid (AOAA), before adding the H₂S donor. This should result in a significant attenuation of the fluorescent signal.

Quantitative Data Summary

| Parameter | Recommended Value | Notes |

| Stock Solution Solvent | Anhydrous DMSO | Ensure DMSO is high quality and dry to prevent probe degradation. |

| Typical Loading Concentration | 5-10 µM | Optimize for your specific cell type to maximize signal and minimize toxicity. |

| Loading Time & Temperature | 30-60 minutes at 37°C | Allows for optimal enzymatic cleavage of the AM ester. |

| Excitation Wavelength (Max) | ~495 nm | Compatible with standard FITC/GFP filter sets. |

| Emission Wavelength (Max) | ~515 nm | Results in a bright green fluorescence. |

| Recommended Solvent for Imaging | Phenol red-free medium or HBSS | Phenol red can contribute to background fluorescence. |

Part 3: Step-by-Step Protocol for Live-Cell Imaging

This protocol provides a robust workflow for detecting endogenous or induced H₂S production in adherent cells.

Caption: Experimental workflow for H₂S detection with SF7-AM.

Detailed Protocol Steps:

-

Cell Preparation:

-

Seed adherent cells onto a suitable imaging vessel (e.g., glass-bottom 35 mm dishes or 96-well plates) 24-48 hours prior to the experiment. Culture until cells reach 60-80% confluency.

-

Causality: A sub-confluent monolayer ensures clear imaging of individual cell morphology and prevents artifacts from overcrowding.

-

-

SF7-AM Loading:

-

Prepare a 5-10 µM working solution of SF7-AM in warm, serum-free medium or HBSS.

-

Aspirate the culture medium from the cells.

-

Add the SF7-AM loading solution to the cells and incubate for 30-60 minutes in a cell culture incubator (37°C, 5% CO₂).

-

Causality: Incubation at 37°C is critical for the enzymatic activity of intracellular esterases which trap the probe. Serum is omitted to prevent extracellular binding and hydrolysis of the probe.

-

-

Wash and Recovery:

-

Remove the loading solution.

-

Gently wash the cells twice with a warm imaging buffer (e.g., HBSS or phenol red-free medium) to remove any extracellular probe.

-

Add fresh imaging buffer to the cells. Allow cells to recover for 15-30 minutes to ensure complete de-esterification of the probe.

-

Causality: The wash steps are essential to reduce background fluorescence, thereby increasing the signal-to-noise ratio.

-

-

Imaging and Treatment:

-

Place the imaging dish on the stage of a fluorescence microscope equipped with a live-cell incubation chamber (maintaining 37°C and 5% CO₂).

-

Using a standard FITC/GFP filter set (Excitation: ~495 nm, Emission: ~515 nm), acquire a baseline image (F₀) before adding any treatment.

-

Introduce your compound of interest, H₂S donor (positive control), or inhibitor (negative control).

-

Begin time-lapse imaging to capture the change in fluorescence over time.

-

-

Data Analysis:

-

Select regions of interest (ROIs) over individual cells or groups of cells.

-

Measure the mean fluorescence intensity within each ROI for every time point (F).

-

Normalize the fluorescence signal by dividing the intensity at each time point by the baseline intensity (F/F₀). This corrects for variations in probe loading between cells.

-

Plot the normalized fluorescence intensity (F/F₀) versus time to visualize the H₂S dynamics.

-

Part 4: Troubleshooting and Best Practices

-

High Background: If background fluorescence is high, ensure wash steps are thorough. Consider reducing the loading concentration or time. Check that the imaging medium is free of phenol red.

-

No Signal with Positive Control: Confirm that the SF7-AM stock solution has been stored correctly and has not degraded. Ensure the H₂S donor (e.g., NaHS) is fresh, as its solutions are not stable over long periods. Verify that the cells are healthy and metabolically active.

-

Phototoxicity/Photobleaching: Minimize the exposure time and excitation light intensity. Use a neutral density filter if available. Increase the time interval between acquisitions in time-lapse experiments.

By integrating SF7-AM into a well-controlled experimental design, researchers can powerfully and specifically visualize the dynamic role of H₂S in live-cell signaling, advancing our understanding of this critical gasotransmitter in health and disease.

References

A Tale of Two Probes: An In-Depth Technical Guide to Sulfidefluor-7 and Sulfidefluor-7 AM in Hydrogen Sulfide Detection

In the intricate world of cellular signaling, the gaseous molecule hydrogen sulfide (H₂S) has emerged as a critical player, involved in a myriad of physiological and pathological processes.[1] To unravel its complex roles, researchers require sophisticated tools for its precise detection. Among the arsenal of fluorescent probes, Sulfidefluor-7 (SF7) and its acetoxymethyl (AM) ester derivative, Sulfidefluor-7 AM (SF7-AM), stand out as powerful reporters for H₂S. This guide provides a comprehensive technical analysis of these two probes, elucidating their fundamental differences, mechanisms of action, and appropriate applications to empower researchers in their quest to understand H₂S biology.

The Core Distinction: Navigating the Cellular Gatekeeper

The primary and most critical difference between Sulfidefluor-7 and Sulfidefluor-7 AM lies in their ability to traverse the cell membrane. This distinction is intentionally engineered through the presence or absence of acetoxymethyl (AM) ester groups.[2]

-

Sulfidefluor-7 AM: The Cell Permeant Reporter. SF7-AM is designed for the detection of intracellular H₂S in living cells.[2][3] Its two carboxylic acid groups are masked by AM esters, rendering the molecule more hydrophobic and uncharged. This modification allows SF7-AM to readily diffuse across the lipid bilayer of the cell membrane.[4]

-

Sulfidefluor-7: The Cell Impermeant Precursor. In contrast, Sulfidefluor-7 is the parent molecule with two free carboxylic acid groups. These negatively charged groups render the molecule hydrophilic and membrane-impermeable under normal physiological conditions.[5][6] Consequently, SF7 is best suited for in vitro or cell-free assays, or for applications where the probe can be introduced into the cell through methods like microinjection.

The rationale for this chemical modification is central to the effective use of these probes. To study the dynamics of H₂S within the intricate environment of a living cell, the probe must first gain entry. The AM esterification of SF7 is a widely used and effective strategy to temporarily neutralize the charge of a molecule, facilitating its passive diffusion into the intracellular space.[7]

Mechanism of Action: A Symphony of Chemistry and Biology

Both Sulfidefluor-7 and Sulfidefluor-7 AM rely on the same fundamental chemical reaction for the detection of H₂S. The core of these probes is a xanthene-based fluorophore functionalized with two azide groups.[4][8] In the presence of H₂S, the azides are reduced to amines, a transformation that results in a significant increase in the probe's fluorescence intensity.[4] This "turn-on" fluorescence response allows for the sensitive detection of H₂S against a low background.

The key divergence in their mechanism occurs within the cellular context for SF7-AM. Once inside the cell, ubiquitous intracellular esterases recognize and cleave the AM ester groups of SF7-AM.[4] This enzymatic hydrolysis regenerates the parent molecule, Sulfidefluor-7, with its two negatively charged carboxylate groups. This clever bioactivation serves a dual purpose:

-

Trapping the Probe: The now negatively charged SF7 is trapped within the cell, as it can no longer freely diffuse back across the cell membrane. This intracellular accumulation is crucial for achieving a high signal-to-noise ratio and for the sensitive detection of endogenous H₂S.[1][4]

-

Activating the Reporter: The cleavage of the AM esters readies the probe to react with intracellular H₂S.

This entire process, from cell entry to activation and H₂S detection, is a testament to the elegant interplay of chemical design and cellular machinery.

Visualizing the Activation of Sulfidefluor-7 AM

Caption: Workflow of Sulfidefluor-7 AM activation and H₂S detection.

Comparative Analysis: Choosing the Right Tool for the Job

The distinct properties of Sulfidefluor-7 and Sulfidefluor-7 AM dictate their suitability for different experimental paradigms.

| Feature | Sulfidefluor-7 | Sulfidefluor-7 AM |

| Cell Permeability | No | Yes |

| Primary Application | In vitro H₂S detection, cell-free assays | Live-cell imaging of intracellular H₂S |

| Mechanism of Cellular Entry | Not applicable (requires microinjection or cell permeabilization) | Passive diffusion |

| Intracellular Retention | Poor (if introduced) | Excellent (after enzymatic cleavage) |

| Requires Intracellular Activation | No | Yes (by esterases) |

| Typical Experimental Systems | Purified enzyme assays, chemical reactions, cell lysates | Cultured cells, tissues |

Experimental Protocol: Live-Cell Imaging of H₂S with Sulfidefluor-7 AM

This protocol provides a general guideline for the use of SF7-AM in cultured mammalian cells. Optimization may be required for specific cell types and experimental conditions.

Materials:

-

Sulfidefluor-7 AM (SF7-AM)

-

Anhydrous dimethyl sulfoxide (DMSO)

-

Hanks' Balanced Salt Solution (HBSS) or other suitable buffer

-

Cultured cells on a suitable imaging dish or plate

-

Fluorescence microscope with appropriate filters (e.g., excitation ~495 nm, emission ~520 nm)[2]

Procedure:

-

Preparation of SF7-AM Stock Solution:

-

Prepare a 1-5 mM stock solution of SF7-AM in anhydrous DMSO.

-

Aliquot the stock solution into small, single-use volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture.

-

-

Cell Preparation:

-

Culture cells to the desired confluency on a glass-bottom dish or other imaging-compatible vessel.

-

On the day of the experiment, remove the culture medium.

-

-

Loading of Cells with SF7-AM:

-

Washing:

-

Remove the loading solution.

-

Wash the cells two to three times with warm HBSS to remove any excess, unhydrolyzed probe.[3]

-

-

Imaging:

-

Add fresh, warm HBSS or imaging medium to the cells.

-

Image the cells using a fluorescence microscope with appropriate filter sets.

-

If investigating stimulated H₂S production, acquire baseline images before adding the stimulus and then image over time after stimulation.

-

Self-Validating System and Causality:

-

Causality: The use of serum-free medium during loading is crucial because serum can contain esterases that would prematurely cleave the AM esters extracellularly, preventing the probe from entering the cells.

-

Trustworthiness: A critical control is to image cells that have not been loaded with SF7-AM to determine the level of background autofluorescence. Additionally, treating cells with a known H₂S donor (e.g., NaHS) can serve as a positive control to confirm the responsiveness of the probe, while an H₂S synthesis inhibitor can be used as a negative control.

Visualizing the Experimental Workflow

Caption: Step-by-step experimental workflow for live-cell H₂S imaging.

Conclusion

Sulfidefluor-7 and Sulfidefluor-7 AM are a powerful duo for the study of H₂S, each with a specific and well-defined role. The key to their successful application lies in understanding the fundamental difference in their cell permeability, a direct consequence of the presence or absence of AM esters. By selecting the appropriate probe for the experimental context—SF7 for cell-free systems and SF7-AM for live-cell imaging—researchers can confidently and accurately investigate the multifaceted roles of hydrogen sulfide in health and disease.

References

-

Lin, V. S., Lippert, A. R., & Chang, C. J. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. Proceedings of the National Academy of Sciences, 110(18), 7131-7135. [Link]

-

Waggoner, A. S. (2013). Fluorescent probes for analysis of cell structure, function, and health by flow and imaging cytometry. Current protocols in cytometry, 67(1), 1-1. [Link]

-

Grimm, J. B., English, B. P., Chen, J., Slaughter, J. P., Zhang, Z., Revyakin, A., ... & Lavis, L. D. (2015). A general method to improve fluorophores for live-cell and single-molecule microscopy. Nature methods, 12(3), 244-250. [Link]

-

Max Planck Institute for Medical Research. (2019). Fluorescent probes for imaging live cells. [Link]

-

Biocompare. Cell Staining Dyes. [Link]

-

Bio-Techne. Sulfidefluor 7 AM. [Link]

-

Plenio, H., & Schies, M. (2010). Cell-permeable and noncell-permeable fluorescent dyes to detect NO and other reactive molecules (NO). ResearchGate. [Link]

-

Paredes, J. M., & Salvatierra, D. (2017). A critical and comparative review of fluorescent tools for live cell imaging. Frontiers in physiology, 8, 191. [Link]

-

Biorxiv. A general strategy to develop cell permeable and fluorogenic probes for multi-colour nanoscopy. [Link]

Sources

- 1. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. bio-techne.com [bio-techne.com]

- 3. targetmol.com [targetmol.com]

- 4. caymanchem.com [caymanchem.com]

- 5. A Critical and Comparative Review of Fluorescent Tools for Live Cell Imaging - PMC [pmc.ncbi.nlm.nih.gov]

- 6. biocompare.com [biocompare.com]

- 7. researchgate.net [researchgate.net]

- 8. medchemexpress.com [medchemexpress.com]

An In-depth Technical Guide to Azide-Based Fluorescent Probes for Hydrogen Sulfide Imaging

Introduction: The Rising Significance of Hydrogen Sulfide in Cellular Signaling and the Need for Precision Imaging

Hydrogen sulfide (H₂S), once dismissed as merely a toxic gas, is now recognized as a critical endogenous signaling molecule, joining the ranks of nitric oxide (NO) and carbon monoxide (CO) as a "gasotransmitter".[1] This redox-active species plays a pivotal role in a vast array of physiological and pathological processes, including vasodilation, neuromodulation, inflammation, and apoptosis.[2] Given its multifaceted and often concentration-dependent effects, the ability to track H₂S with high spatiotemporal resolution in living systems is paramount to unraveling its complex biology and exploring its therapeutic potential.[3]

Traditional methods for H₂S detection, such as methylene blue assays and gas chromatography, are often destructive, lack spatial resolution, and are unsuitable for real-time monitoring in live cells.[4][5] Fluorescent probes have emerged as a powerful alternative, offering high sensitivity, minimal invasiveness, and the ability to visualize H₂S dynamics in real-time.[3][4] Among the various chemical strategies for H₂S probe design, the reduction of an azide to an amine has proven to be a particularly robust and selective method.[1][3]

This technical guide provides a comprehensive overview of azide-based fluorescent probes for H₂S imaging, tailored for researchers, scientists, and drug development professionals. We will delve into the core design principles, explore the diversity of available probes, present detailed experimental protocols, and offer insights into the practical application of these invaluable tools for advancing our understanding of H₂S biology.

Part 1: The Core Chemistry: Azide Reduction as a "Turn-On" Switch for H₂S Detection

The fundamental principle behind azide-based H₂S probes is the chemoselective reduction of a non-fluorescent or weakly fluorescent azide-containing molecule to a highly fluorescent amine-containing counterpart by H₂S.[1][6] This "turn-on" mechanism provides a high signal-to-noise ratio, as the fluorescence is only generated in the presence of the analyte.

The azide group (-N₃) is remarkably stable in the complex biological milieu and is considered "bioorthogonal," meaning it does not readily react with most endogenous molecules.[4] However, H₂S possesses the unique ability to reduce azides to amines (-NH₂) under physiological conditions.[5] This transformation is highly specific for H₂S over other abundant biological thiols like glutathione (GSH) and cysteine (Cys), which is a critical requirement for selective intracellular imaging.[3][5]

The most common design strategy involves masking the amino group of a fluorophore, such as rhodamine, naphthalimide, or cyanine, with an azide.[4][5] In the azide form, the electron-withdrawing nature of the azide group often disrupts the π-conjugated system of the fluorophore, quenching its fluorescence. For instance, in many rhodamine-based probes, the azide enforces a "closed" lactone form, which is non-fluorescent.[4] Upon reduction by H₂S to an amine, the electron-donating character of the newly formed amino group restores the π-conjugation, leading to a "turn-on" of fluorescence.[4]

Part 4: Concluding Remarks and Future Directions

Azide-based fluorescent probes represent a powerful and versatile class of tools for the selective detection and imaging of H₂S in complex biological systems. [4]Their high selectivity, "turn-on" response, and adaptability have enabled significant advancements in our understanding of H₂S signaling. [1]The development of next-generation probes with features like two-photon excitation, ratiometric readouts, and subcellular targeting continues to push the boundaries of what is possible in H₂S research. [4]As our appreciation for the intricate roles of H₂S in health and disease grows, these sophisticated chemical tools will undoubtedly be at the forefront of discovery, providing unprecedented insights into the dynamic world of this fascinating gasotransmitter.

References

-

Lin, V. S., Lippert, A. R., & Chang, C. J. (2015). Azide-Based Fluorescent Probes: Imaging Hydrogen Sulfide in Living Systems. Methods in Enzymology, 554, 63–80. [Link]

-

Lin, V. S., Lippert, A. R., & Chang, C. J. (2015). Azide-based fluorescent probes: imaging hydrogen sulfide in living systems. PubMed, 25725513. [Link]

-

Jia, X., et al. (2023). H2S-based fluorescent imaging for pathophysiological processes. Frontiers in Chemistry, 11, 1126759. [Link]

-

ACS Omega. (2025). Fluorescent Probes for Endogenous Hydrogen Sulfide: Advances and Challenges. ACS Omega. [Link]

-

Chang Lab. (2024). Azide-Based Fluorescent Probes: Imaging Hydrogen Sulfide in Living Systems. Chang Lab Website. [Link]

-

Xiong, Y., et al. (2023). A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells. Molecules, 28(17), 6249. [Link]

-

Chen, Y., et al. (2021). Development of a Rapid-Response Fluorescent Probe for H2S: Mechanism Elucidation and Biological Applications. International Journal of Molecular Sciences, 22(19), 10459. [Link]

-

Lin, V. S., et al. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. Proceedings of the National Academy of Sciences, 110(18), 7131–7136. [Link]

-

Lippert, A. R., New, E. J., & Chang, C. J. (2012). Fluorescent probes for sensing and imaging biological hydrogen sulfide. Current Opinion in Chemical Biology, 16(5-6), 532–539. [Link]

Sources

- 1. Azide-based fluorescent probes: imaging hydrogen sulfide in living systems - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]

- 3. pubs.acs.org [pubs.acs.org]

- 4. escholarship.org [escholarship.org]

- 5. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 6. A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

Illuminating the Gasotransmitter: A Technical Guide to Cell-Permeable H2S Sensors

Introduction: The Detection Gap

Hydrogen sulfide (

Traditional methods (methylene blue assay, electrodes) often require sample destruction or lack spatial resolution. For modern drug discovery and cell biology, reaction-based fluorescent probes are the gold standard. These small molecules are designed to remain "silent" (non-fluorescent) until a specific chemical reaction with

This guide details the selection, application, and validation of these sensors, focusing on the two dominant chemotypes: Azide-Reduction and Nucleophilic-Cyclization probes.

Chemical Mechanisms & Sensor Selection

To select the right probe, one must understand the trigger mechanism. The choice determines the reaction speed, reversibility, and potential off-target artifacts.

The Two Dominant Mechanisms

-

Azide Reduction (e.g., SF7-AM, Azido-BODIPY):

-

Chemistry:

reduces an electron-withdrawing azide ( -

Pros: Extremely high selectivity.[3] Biothiols (GSH, Cysteine) do not reduce azides.

-

Cons: Irreversible; measures cumulative

rather than real-time fluctuations.

-

-

Nucleophilic Cyclization (e.g., WSP-1, WSP-5):

-

Chemistry:

attacks a reactive disulfide or electrophilic center, creating a thiol intermediate that rapidly cyclizes to release a fluorophore.[1][2][4] -

Pros: Fast kinetics; often brighter turn-on response.

-

Cons: Potential for cross-reactivity with high concentrations of biological thiols if the electrophile is not tuned correctly.

-

Mechanism Visualization

Figure 1: Logic flow of the two primary H2S detection strategies. Path A (Azide) offers superior selectivity, while Path B (Cyclization) often provides faster kinetics.

Comparative Selection Table

| Feature | SF7-AM (Azide-Based) | WSP-1 (Cyclization-Based) | Mito-HS / AP39-Probes |

| Primary Mechanism | Azide reduction to amine | Disulfide bond cleavage + Cyclization | TPP+ targeting + Azide/NBD |

| Selectivity | Excellent (No GSH reaction) | Good (High selectivity over GSH) | High (Mitochondria specific) |

| Localization | Cytosol (trapped by esterase) | Cytosol / General | Mitochondria |

| Turn-On Ratio | > 50-fold | > 100-fold | Varies |

| Excitation/Emission | ~495/525 nm (FITC-like) | ~465/515 nm | Varies (often Red/NIR) |

| Best Use Case | Quantifying basal endogenous levels | Real-time imaging of H2S bursts | Studying mitochondrial respiration |

Experimental Protocol: Live Cell Imaging

This protocol uses WSP-1 as the template due to its broad applicability, but notes are provided for SF7-AM where steps differ.

Reagents & Preparation

-

Stock Solution: Dissolve probe in anhydrous DMSO to 1-5 mM. Store at -20°C, protected from light and moisture. Do not freeze-thaw more than 3 times.

-

Loading Buffer: PBS or HBSS (pH 7.4). Avoid serum (FBS) during loading as proteins may bind the probe.

-

H2S Donors (Positive Control):

-

NaHS (Sodium Hydrosulfide): Instant release. Use fresh (<1 hour).

-

GYY4137: Slow-release donor. Requires longer incubation (30-60 mins).

-

-

Scavengers (Negative Control): Zinc Chloride (

) or Hemoglobin.

Step-by-Step Workflow

Step 1: Cell Seeding Seed cells (e.g., HeLa, HUVEC, RAW264.7) on glass-bottom confocal dishes. Allow to reach 60-70% confluency.

Step 2: Probe Loading

-

Dilute stock to 10-20

working concentration in serum-free buffer. -

Incubate cells for 30 minutes at 37°C.

-

Critical for SF7-AM: This probe contains an AM ester. It requires intracellular esterases to cleave the AM group and trap the dye.[5][6] Ensure cells are metabolically active.

Step 3: The Wash (Crucial)

-

Aspirate loading buffer.

-

Wash cells 3x with PBS .

-

Why? This removes extracellular probe that would react with exogenous H2S donors, causing high background noise outside the cell.

Step 4: Stimulation & Imaging

-

Add H2S donor (e.g., 100

NaHS) or physiological stimulus (e.g., VEGF). -

WSP-1: Image immediately. Signal peaks within 5-10 minutes.

-

SF7-AM: Signal accumulation may take 15-30 minutes.

Experimental Logic Diagram

Figure 2: Validated workflow for fluorescent H2S detection. The wash step is the critical control point to prevent extracellular artifacts.

Validation Strategy (Trustworthiness)

A signal in the green channel does not guarantee H2S detection. You must validate the signal using a "Triangulation Strategy."

-

The Scavenger Check: Pre-incubate cells with a sulfide scavenger (e.g., 200

-

Result: Fluorescence should be significantly attenuated. If fluorescence persists, the signal is likely an artifact (e.g., probe instability or autofluorescence).

-

-

The Donor Response: Treat with increasing concentrations of NaHS (0, 10, 50, 100

).-

Result: Signal should be dose-dependent.

-

-

The Selectivity Check: Incubate the probe in a cell-free system with 1 mM GSH or Cysteine.

-

Result: There should be minimal fluorescence compared to 50

NaHS.

-

Advanced Application: Mitochondrial Targeting

Since mitochondria are the primary site of sulfide oxidation (via SQR), cytosolic probes often miss the local signaling events.

-

Strategy: Conjugation of the probe to a Triphenylphosphonium (TPP+) lipophilic cation.

-

Mechanism: The TPP+ moiety utilizes the mitochondrial membrane potential (

) to accumulate the probe up to 1000-fold inside the mitochondrial matrix. -

Example: Mito-HS or Mito-Azide.

-

Caution: High concentrations of TPP+ probes can depolarize mitochondria and induce toxicity. Use the lowest effective concentration (< 5

).

References

-

Pluth, M. D., et al. (2011). "WSP-1: A reaction-based fluorescent probe for hydrogen sulfide."[1][2][7][8] Angewandte Chemie International Edition.

-

Lin, V. S., & Chang, C. J. (2012). "Fluorescent probes for sensing and imaging biological hydrogen sulfide."[1][7][8][9][10][11][12][13] Current Opinion in Chemical Biology.

-

Lippert, A. R., et al. (2011). "Reaction-based fluorescent probes for selective imaging of hydrogen sulfide in living cells." Journal of the American Chemical Society.

-

Szabo, C. (2007). "Hydrogen sulphide and its therapeutic potential." Nature Reviews Drug Discovery.

-

Xian, M., et al. (2013). "Chemical probes for molecular imaging and detection of hydrogen sulfide and reactive sulfur species in biological systems." Chemical Society Reviews.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. Molecules | Free Full-Text | A New Fluorescent Probe for Hydrogen Sulfide Detection in Solution and Living Cells [mdpi.com]

- 4. Fluorescent probes for sensing and imaging biological hydrogen sulfide - PMC [pmc.ncbi.nlm.nih.gov]

- 5. caymanchem.com [caymanchem.com]

- 6. SF7-AM | CAS 1416872-50-8 | Cayman Chemical | Biomol.com [biomol.com]

- 7. caymanchem.com [caymanchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. Fluorescent Probes for H2S Detection and Quantification - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. pubs.acs.org [pubs.acs.org]

- 11. Frontiers | H2S-based fluorescent imaging for pathophysiological processes [frontiersin.org]

- 12. pubs.acs.org [pubs.acs.org]

- 13. researchgate.net [researchgate.net]

Technical Deep Dive: Photophysics and Application of SF7-AM

Executive Summary

SF7-AM (Sulfidefluor-7 acetoxymethyl ester) is a specialized, cell-permeable fluorogenic probe designed for the detection of endogenous hydrogen sulfide (

Unlike reversible sensors, SF7-AM operates via a reaction-based (chemodosimeter) mechanism, providing a cumulative readout of

Key Technical Specifications

| Parameter | Specification | Notes |

| Target Analyte | Hydrogen Sulfide ( | Also sensitive to sulfane sulfur ( |

| Excitation Max | 495 - 498 nm | Compatible with Argon 488 nm laser |

| Emission Max | 520 - 526 nm | FITC / GFP Channel |

| Quantum Yield | Post-activation (SF7 form) | |

| Detection Limit | ~500 nM | In vitro |

| Turn-on Ratio | > 40-fold | Highly fluorogenic |

| Solubility | DMSO, DMF | Stock solution typically 1-5 mM |

Mechanism of Action

The efficacy of SF7-AM relies on a dual-stage activation process: Trapping and Sensing .

-

Cellular Entry & Trapping: The probe enters the cell as the non-fluorescent, lipophilic SF7-AM. Intracellular esterases cleave the AM esters, converting it into the anionic SF7 carboxylate. This charge prevents the probe from leaking out of the cell, ensuring high intracellular accumulation.

-

Chemodosimetric Activation: The core fluorophore is masked by azide (-

) groups. In the presence of

Mechanistic Pathway Diagram

Figure 1: The two-step activation mechanism of SF7-AM involves esterase-mediated trapping followed by sulfide-mediated reduction.

Photophysical Properties

SF7-AM is designed to match standard fluorescein/GFP filter sets, making it accessible for most confocal and epifluorescence microscopes.

Excitation/Emission Spectra[2][4]

-

Excitation (

): Peaking at 498 nm , the probe is efficiently excited by the 488 nm line of argon-ion lasers or standard blue LED sources (470-490 nm). -

Emission (

): The emission maximum is at 526 nm , resulting in a green fluorescence signal. -

Stokes Shift: Approximately 28 nm, typical for rhodamine-based dyes.

Selectivity Profile

The probe utilizes the specific reactivity of

-

High Selectivity:

Cysteine (Cys), Glutathione (GSH), -

Interference: High concentrations of dithiols (e.g., DTT) can potentially reduce azides, but physiological concentrations of monothiols (GSH) generally do not trigger the probe significantly within the typical imaging window (30-60 min).

Experimental Protocol: Live Cell Imaging

Note: This protocol is optimized for adherent cells (e.g., HUVECs, HeLa) but can be adapted for tissue slices.

Reagents

-

SF7-AM Stock: Dissolve 50

g of SF7-AM in anhydrous DMSO to create a 1-5 mM stock solution. Store at -20°C, protected from light and moisture. -

Wash Buffer: PBS or HBSS (pH 7.4).

-

Imaging Medium: Phenol red-free DMEM or HBSS to minimize background fluorescence.

Step-by-Step Workflow

-

Preparation:

-

Dilute the SF7-AM stock into warm, serum-free medium to a final concentration of 2.5 - 5

M . -

Tip: Do not exceed 10

M as this may lead to background aggregation or cytotoxicity.

-

-

Loading:

-

Remove culture media from cells.

-

Add the SF7-AM working solution.

-

Incubate at 37°C for 30 minutes in the dark.

-

-

Washing (Critical):

-

Remove the loading medium.

-

Wash cells 3 times with PBS/HBSS to remove excess extracellular probe.

-

Why: Failure to wash thoroughly will result in high background noise if extracellular probe reacts with atmospheric sulfides or media components.

-

-

Stimulation (Optional):

-

Treat cells with

donors (e.g., NaHS, GYY4137) or physiological stimuli (e.g., VEGF) to induce endogenous production.

-

-

Imaging:

-

Excitation: 488 nm.

-

Emission Filter: 500–550 nm bandpass.

-

Time-Lapse: Acquire images every 5-10 minutes. The signal is cumulative; fluorescence will increase over time as

is produced.

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| High Background | Incomplete washing or serum interference. | Wash 3x with PBS. Ensure loading is done in serum-free media (serum esterases can prematurely cleave the probe). |

| Low Signal | Low endogenous | Increase loading time to 45-60 min. Use a positive control (add 100 |

| Punctate Staining | Dye aggregation in lysosomes. | Lower the concentration to < 2.5 |

| Photobleaching | Excessive laser power. | SF7 is reasonably photostable, but minimize exposure. Use low laser power (1-5%) and reduce frame rate. |

References

-

Lin, V. S., Lippert, A. R., & Chang, C. J. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production.[5] Proceedings of the National Academy of Sciences, 110(18), 7131-7136.

-

Lippert, A. R., New, E. J., & Chang, C. J. (2011). Reaction-based fluorescent probes for selective imaging of hydrogen sulfide in living cells.[3][7] Journal of the American Chemical Society, 133(26), 10078-10080.[7]

-

TargetMol. Sulfidefluor-7 AM Product Sheet.

Sources

- 1. Strategies in Developing Fluorescent Probes for Live Cell Imaging and Quantitation of Hydrogen Sulfide [jscimedcentral.com]

- 2. Redirecting [linkinghub.elsevier.com]

- 3. pnas.org [pnas.org]

- 4. biorxiv.org [biorxiv.org]

- 5. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. (PDF) Cell-Trappable Fluorescent Probes for Endogenous [research.amanote.com]

- 7. pnas.org [pnas.org]

An In-Depth Technical Guide to Sulfidefluor-7 AM (CAS No. 1416872-50-8): A Potent Tool for Hydrogen Sulfide Detection in Live Cells

Introduction: The Significance of Hydrogen Sulfide and the Need for Precise Detection

Hydrogen sulfide (H₂S) has emerged from its historical perception as merely a toxic gas to being recognized as a critical gaseous signaling molecule, or "gasotransmitter," alongside nitric oxide (NO) and carbon monoxide (CO).[1] Endogenously produced in mammalian cells, H₂S plays a pivotal role in a myriad of physiological and pathological processes, including cardiovascular regulation, neuromodulation, and inflammation.[1] Consequently, the ability to accurately detect and quantify H₂S in real-time within living cells is paramount for advancing our understanding of its complex biological roles and for the development of novel therapeutics targeting H₂S signaling pathways.

Sulfidefluor-7 AM (SF7-AM) is a state-of-the-art, cell-permeable fluorescent probe designed for the sensitive and selective detection of H₂S in live-cell imaging applications.[2] Its unique design, incorporating acetoxymethyl (AM) esters, facilitates passive diffusion across the cell membrane and subsequent intracellular trapping, a critical feature for minimizing probe leakage and enhancing signal retention.[2]

Physicochemical and Optical Properties of Sulfidefluor-7 AM

A thorough understanding of the probe's fundamental properties is essential for its effective application.

| Property | Value | Source(s) |

| CAS Number | 1416872-50-8 | [3] |

| Molecular Formula | C₃₁H₂₃N₇O₁₂ | [3] |

| Molecular Weight | 685.55 g/mol | [3] |

| Excitation Wavelength (λex) | ~495 nm | [3] |

| Emission Wavelength (λem) | ~520 nm | [3] |

| Appearance | Crystalline solid | [2] |

| Solubility | Soluble in DMSO and DMF | [4] |

| Storage | Store at -20°C, protected from light and moisture | [3][4] |

Mechanism of Action: From Non-Fluorescent to Highly Fluorescent

The ingenuity of Sulfidefluor-7 AM lies in its "turn-on" fluorescent response, which is triggered by a specific chemical reaction with H₂S. This mechanism ensures a high signal-to-noise ratio, as the probe is virtually non-fluorescent in its native state.

Intracellular Trapping: The Role of Acetoxymethyl (AM) Esters

The "AM" designation in Sulfidefluor-7 AM is crucial for its utility in live-cell imaging. The acetoxymethyl esters render the molecule lipophilic, allowing it to readily cross the plasma membrane.[2] Once inside the cell, ubiquitous intracellular esterases cleave the AM groups, exposing charged carboxylate moieties.[2] This transformation increases the probe's polarity, effectively trapping it within the cell and preventing its efflux.[2]

Caption: Intracellular trapping of Sulfidefluor-7 AM.

H₂S-Mediated Azide Reduction: The "Turn-On" Signal

The core of the detection mechanism is the selective reduction of two azide (-N₃) groups on the fluorophore backbone by hydrogen sulfide.[2] In its initial, non-fluorescent state, the azide groups act as electron-withdrawing moieties that quench the fluorescence of the rhodamine scaffold. Upon reaction with H₂S, the azides are converted to electron-donating amine (-NH₂) groups.[2] This chemical transformation restores the electronic conjugation of the fluorophore, resulting in a significant increase in fluorescence intensity upon excitation.[2]

Caption: H₂S-mediated fluorescence activation of Sulfidefluor-7.

Experimental Protocols: A Step-by-Step Guide

The following protocols are provided as a robust starting point for live-cell imaging experiments using Sulfidefluor-7 AM. Optimization may be required depending on the cell type and experimental conditions.

Reagent Preparation

Stock Solution (10 mM):

-

Bring the vial of Sulfidefluor-7 AM to room temperature before opening.

-

Dissolve the contents in high-quality, anhydrous dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. For example, for 1 mg of Sulfidefluor-7 AM (MW = 685.55), add 145.9 µL of DMSO.

-

Vortex briefly to ensure complete dissolution.

-

Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles.

-

Store the stock solution at -20°C, protected from light and moisture. When stored properly, the stock solution is stable for several months.[4]

Working Solution (1-10 µM):

-

On the day of the experiment, dilute the 10 mM stock solution in a serum-free medium or an appropriate buffer (e.g., Hanks' Balanced Salt Solution, HBSS) to the desired final concentration (typically in the range of 1-10 µM).

-

It is critical to prepare the working solution fresh for each experiment.

Cell Staining and Imaging

Caption: Experimental workflow for live-cell imaging with Sulfidefluor-7 AM.

-

Cell Seeding: Plate cells on an appropriate imaging vessel (e.g., glass-bottom dishes, chamber slides) and culture until they reach the desired confluency (typically 70-80%).

-

Probe Loading: Remove the culture medium and wash the cells once with a warm, serum-free medium or buffer. Add the freshly prepared Sulfidefluor-7 AM working solution to the cells.

-

Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes. The optimal incubation time may vary between cell types and should be determined empirically.

-

Washing: After incubation, gently wash the cells two to three times with a warm buffer to remove any excess, non-hydrolyzed probe.

-

Imaging: Add fresh, pre-warmed imaging medium to the cells. The cells are now ready for imaging using a fluorescence microscope equipped with appropriate filters for green fluorescence (e.g., a standard FITC filter set).

Essential Considerations for Robust Data

Expertise in Action: Causality Behind Experimental Choices

-

Serum-Free Loading: The presence of serum during probe loading can reduce loading efficiency due to the binding of the probe to proteins in the serum. Furthermore, some sera may contain esterase activity that can prematurely cleave the AM esters.

-

Temperature and pH: Maintaining physiological conditions (37°C, pH ~7.4) during loading and imaging is critical for cell health and optimal enzyme activity (esterases).

-

Phototoxicity and Photobleaching: Minimize light exposure to the cells to prevent phototoxicity and photobleaching of the fluorophore. Use the lowest possible excitation intensity and exposure time that provides a good signal-to-noise ratio.

Selectivity and Potential for Interference

Sulfidefluor-7 AM exhibits high selectivity for H₂S over other biologically relevant reactive oxygen species (ROS), reactive nitrogen species (RNS), and thiols such as glutathione and cysteine.[1] This high selectivity is a key advantage for accurately detecting H₂S in the complex intracellular environment. However, it is always good practice to include appropriate controls in your experiments to validate the specificity of the signal.

Cytotoxicity and Safety

Safety Precautions:

-

As with any chemical reagent, standard laboratory safety practices should be followed. Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle the DMSO stock solution with care, as DMSO can facilitate the absorption of substances through the skin.

-

For detailed safety information, it is advisable to consult the Safety Data Sheet (SDS) provided by the supplier.

Troubleshooting Common Issues

| Issue | Potential Cause(s) | Suggested Solution(s) |

| Low or No Fluorescence Signal | - Inefficient probe loading- Low H₂S levels- Incorrect filter set | - Optimize loading concentration and incubation time.- Use a positive control (e.g., treat cells with an H₂S donor like NaSH).- Ensure the use of a filter set appropriate for green fluorescence. |

| High Background Fluorescence | - Incomplete washing- Probe precipitation | - Increase the number and duration of wash steps.- Ensure the working solution is freshly prepared and well-dissolved. |

| Cell Death or Morphological Changes | - Probe cytotoxicity- Phototoxicity | - Lower the probe concentration and/or reduce the incubation time.- Minimize light exposure by reducing excitation intensity and exposure time. |

Conclusion: A Powerful Ally in H₂S Research

Sulfidefluor-7 AM is a robust and reliable tool for the detection of hydrogen sulfide in living cells. Its well-designed mechanism of action, featuring intracellular trapping and a highly selective "turn-on" fluorescent response, provides researchers with the means to investigate the intricate roles of H₂S in health and disease. By following the detailed protocols and considering the expert insights provided in this guide, scientists can confidently incorporate Sulfidefluor-7 AM into their experimental repertoire and contribute to the expanding field of gasotransmitter biology.

References

-

Bio-Techne. (n.d.). Sulfidefluor 7 AM. Retrieved February 9, 2026, from [Link]

-

Lin, V. S., Lippert, A. R., & Chang, C. J. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. Proceedings of the National Academy of Sciences, 110(18), 7131–7135. [Link]

Sources

- 1. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]

- 2. caymanchem.com [caymanchem.com]

- 3. Sulfidefluor 7 AM | Fluorescent Cell Indicators and Sensors | Tocris Bioscience [tocris.com]

- 4. Sulfidefluor-7 AM | TargetMol [targetmol.com]

A Technical Guide to Superior Intracellular Trapping: Advantages of SF7-AM Over SF4

<

Abstract

The precise measurement of intracellular analytes is fundamental to advancing cellular biology and drug development. Fluorescent probes that can be effectively loaded and retained within living cells are critical tools in this pursuit. While classic probes like Sulfidefluor-4 (SF4) have been instrumental, they often suffer from limitations such as poor intracellular retention, leading to signal decay and potential artifacts. This guide details the significant advantages of Sulfidefluor-7 Acetoxymethyl Ester (SF7-AM), a next-generation probe for hydrogen sulfide (H₂S), focusing on its superior intracellular trapping mechanism. Through enhanced molecular design, SF7-AM overcomes the leakage issues associated with SF4, enabling more stable, long-term, and sensitive measurements in live-cell imaging.

The Foundation: Intracellular Trapping via AM Esters

The ability to measure ions and small molecules within a living cell hinges on getting a sensor inside and ensuring it stays there for the duration of the experiment. The most common strategy for this is the use of acetoxymethyl (AM) esters.[1][2]

-

The "Pro-Probe" Concept: The core sensor molecule (the "probe") is often a charged molecule, such as a carboxylic acid, which cannot passively diffuse across the lipid bilayer of the cell membrane. To overcome this, these charged groups are masked with AM ester groups.[1]

-

Cell Loading: This modification renders the molecule uncharged and more lipophilic, allowing it to freely cross the cell membrane and enter the cytoplasm.

-

Intracellular Activation: Once inside the cell, ubiquitous intracellular enzymes called esterases cleave the AM groups.[1][3] This enzymatic reaction is critical as it unmasks the polar carboxyl groups.

-

The "Trapping" Effect: The removal of the AM esters regenerates the charged, polar form of the probe. This significant increase in polarity prevents the molecule from diffusing back across the cell membrane, effectively "trapping" it within the cytoplasm.[3]

This elegant mechanism is the foundation for a vast array of popular intracellular probes, including those for calcium (e.g., Fluo-4 AM) and other analytes.[4][5]

The Challenge with First-Generation Probes: The Case of SF4

While the AM ester strategy is powerful, its effectiveness is highly dependent on the final structure of the hydrolyzed probe. Probes like SF4 represent an earlier design generation and, despite their utility, suffer from a critical flaw: incomplete intracellular retention .

Studies have shown that probes like SF4 display a rapid decrease in cellular fluorescence, often within just 5 minutes of loading and washing.[6][7] This leakage occurs because even after hydrolysis, the SF4 molecule is not sufficiently charged or polar to be completely retained. The remaining lipophilicity allows the probe to slowly leak out of the cell, likely through transporter proteins or by partitioning into the membrane.

This leakage has significant negative consequences for experimental data:

-

Signal Decay: A constantly decreasing fluorescent signal makes it difficult to perform long-term experiments or time-course studies.

-

Reduced Sensitivity: As the intracellular concentration of the probe diminishes, the ability to detect small or subtle changes in analyte concentration is compromised.[6][7]

-

Inaccurate Quantification: Signal loss due to leakage can be mistaken for a physiological change, leading to misinterpretation of the data.

SF7-AM: A Superior Molecular Design for Enhanced Trapping

SF7-AM was engineered specifically to overcome the retention problems of earlier probes like SF4.[6][7] The key innovation lies in the molecular structure of the core fluorophore.

The chemical name of SF7-AM is N-[2-[(acetyloxy)methoxy]-2-oxoethyl]-N-[(3',6'-diazido-3-oxospiro[isobenzofuran-1(3H),9'-[9H]xanthen]-5-yl)carbonyl]-glycine, (acetyloxy)methyl ester.[3] The critical feature of this structure is the presence of two AM ester groups masking two carboxylic acid functionalities.

When SF7-AM enters the cell, intracellular esterases cleave both AM ester groups. This process unmasks two carboxylic acids, resulting in a hydrolyzed probe with a net charge of -2.[6][7] This dianionic state makes the molecule significantly more polar and hydrophilic than the hydrolyzed form of SF4.

This increased negative charge is the cornerstone of SF7-AM's superior performance. The highly charged molecule is strongly repelled by the hydrophobic lipid bilayer of the cell membrane, dramatically reducing its ability to leak out. As a result, SF7-AM remains brightly fluorescent inside cells for extended periods, with studies showing stable signals for at least 60 minutes after loading.[6][7]

Visualizing the Trapping Mechanism

The difference in the intracellular fate of SF4 and SF7-AM can be visualized through their trapping mechanisms.

Caption: SF4-AM trapping mechanism and subsequent leakage.

Caption: SF7-AM superior trapping due to its dianionic charge.

Head-to-Head Comparison: SF7-AM vs. SF4

The practical advantages of SF7-AM's superior design become evident when directly comparing its performance characteristics against SF4.

| Feature | SF4 | SF7-AM | Advantage of SF7-AM |

| Analyte | Hydrogen Sulfide (H₂S) | Hydrogen Sulfide (H₂S) | Both are selective for H₂S.[6][7] |

| Intracellular Charge | Anionic (-1) | Dianionic (-2) | The -2 charge dramatically improves retention.[6][7] |

| Intracellular Retention | Poor, rapid leakage within 5 min[6][7] | Excellent, stable for >60 min[6][7] | Enables long-term imaging and improves signal stability. |

| Signal Stability | Decays rapidly | Stable over time | Provides a consistent baseline for measurements. |

| Sensitivity | Compromised by leakage | Enhanced by higher retention[6][7] | Higher intracellular probe concentration allows for the detection of smaller changes in H₂S. |

| Subcellular Localization | Primarily cytosolic[6][7] | Cytosolic and nuclear[6][7] | Broader distribution may provide insights into nuclear H₂S signaling. |

| Excitation/Emission | ~495 nm / ~520 nm | ~498 nm / ~526 nm[3] | Similar spectral properties allow use with standard green (FITC/GFP) filter sets. |

Experimental Protocol: Live-Cell Imaging with SF7-AM

This protocol provides a robust starting point for loading cells with SF7-AM. Optimization of concentration and incubation time is recommended for each cell type and experimental condition.

Reagents & Materials:

-

SF7-AM (Sulfidefluor-7 acetoxymethyl ester)

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Pluronic® F-127 (20% solution in DMSO)

-

Balanced Salt Solution (e.g., Hanks' Balanced Salt Solution, HBSS) or cell culture medium

-

Cells cultured on an appropriate imaging plate/dish

Step-by-Step Methodology:

-

Prepare Stock Solutions:

-

Prepare a 1-5 mM stock solution of SF7-AM in anhydrous DMSO. Mix thoroughly by vortexing.

-

Scientist's Note: AM esters are susceptible to hydrolysis. Use high-quality, anhydrous DMSO and store the stock solution tightly sealed at -20°C, protected from light and moisture.

-

-

Prepare Loading Buffer:

-

On the day of the experiment, dilute the SF7-AM stock solution into your chosen buffer (e.g., HBSS) to a final working concentration of 1-10 µM.

-

To aid in the dispersion of the nonpolar AM ester in the aqueous buffer, first mix the required volume of SF7-AM stock with an equal volume of 20% Pluronic® F-127 before diluting into the final buffer volume.

-

Causality Check: Pluronic® F-127 is a non-ionic surfactant that prevents the aggregation of the dye in the aqueous loading buffer, ensuring more efficient and uniform loading into the cells.

-

-

Cell Loading:

-

Remove the cell culture medium from your prepared cells.

-

Wash the cells once with the pre-warmed (37°C) loading buffer (without dye).

-

Add the final SF7-AM loading solution to the cells.

-

Incubate at 37°C for 30-60 minutes in the dark.

-

-

Wash and De-esterification:

-

Remove the loading solution.

-

Wash the cells two times with fresh, pre-warmed buffer to remove any extracellular dye.

-

Add fresh buffer and incubate for an additional 30 minutes at 37°C.

-

Self-Validation Step: This final incubation step is crucial. It allows the intracellular esterases sufficient time to fully cleave the AM esters, ensuring maximal probe trapping and activation before imaging begins.

-

-

Imaging:

-

Proceed with fluorescence microscopy using standard FITC/GFP filter sets (Excitation ~498 nm, Emission ~526 nm).[3]

-

Experimental Workflow Diagram

Caption: Standard experimental workflow for SF7-AM loading.

Conclusion

The evolution from SF4 to SF7-AM represents a significant advancement in fluorescent probe technology, driven by a rational design approach to solve the critical problem of intracellular leakage. By incorporating a second carboxylic acid group that becomes unmasked upon enzymatic cleavage, SF7-AM achieves a dianionic state that ensures its robust retention within the cell.[6][7] This superior trapping mechanism translates directly to more reliable and sensitive data, enabling researchers to conduct long-term live-cell imaging experiments with greater confidence. For scientists and drug development professionals investigating the role of hydrogen sulfide and other intracellular analytes, the adoption of probes with enhanced retention properties like SF7-AM is essential for generating accurate and reproducible results.

References

-

Lin, V. S., Lippert, A. R., & Chang, C. J. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. Proceedings of the National Academy of Sciences, 110(18), 7131–7136. [Link]

-

Mondal, B., & Ghosh, S. (2023). The mechanism of fluorescence quenching of naphthalimide A/C leak detector by copper (II). Chemistry Central Journal. [Link]

-

Goh, C., & Smedley, C. (2015). Synthesis and utility of fluorogenic acetoxymethyl ethers. PMC. [Link]

-

Montoya, L. A., & Pluth, M. D. (2014). Chemical Probes for Molecular Imaging and Detection of Hydrogen Sulfide and Reactive Sulfur Species in Biological Systems. PMC. [Link]

-

Szeto, H. H., et al. (2008). Fluorescent dyes alter intracellular targeting and function of cell-penetrating tetrapeptides. The FASEB Journal. [Link]

-

MacDonald, I. J., & Kennedy, D. J. (2016). Cell-based assays using calcein acetoxymethyl ester show variation in fluorescence with treatment conditions. Cytotechnology. [Link]

-

How Does Calcium Imaging Work | Calcium Indicators. Andor - Oxford Instruments. [Link]

-

Lin, V. S., et al. (2013). Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production. PNAS. [Link]

Sources

- 1. Synthesis and utility of fluorogenic acetoxymethyl ethers - PMC [pmc.ncbi.nlm.nih.gov]

- 2. rndsystems.com [rndsystems.com]

- 3. SF7-AM | CAS 1416872-50-8 | Cayman Chemical | Biomol.com [biomol.com]

- 4. documents.thermofisher.com [documents.thermofisher.com]

- 5. How Does Calcium Imaging Work | Calcium Indicators- Oxford Instruments [andor.oxinst.com]

- 6. Cell-trappable fluorescent probes for endogenous hydrogen sulfide signaling and imaging H2O2-dependent H2S production - PMC [pmc.ncbi.nlm.nih.gov]

- 7. pnas.org [pnas.org]

Methodological & Application

Visualizing Endogenous Hydrogen Sulfide Production in HUVEC Cells using Sulfidefluor-7 AM

Introduction: Unveiling the Role of Hydrogen Sulfide in Angiogenesis

Hydrogen sulfide (H₂S) is increasingly recognized as a critical gasotransmitter, playing a pivotal role in a myriad of physiological processes, including the regulation of vascular tone and angiogenesis.[1][2] In the context of vascular biology, Human Umbilical Vein Endothelial Cells (HUVECs) serve as a cornerstone model for studying the mechanisms of blood vessel formation. The dynamic and transient nature of H₂S production necessitates sensitive and specific tools for its detection in live cells. Sulfidefluor-7 AM (SF7-AM) is a cell-permeable fluorescent probe designed for the detection of H₂S.[1] This application note provides a detailed protocol for the use of Sulfidefluor-7 AM to visualize and quantify endogenous H₂S production in HUVEC cells, with a specific focus on stimulation by Vascular Endothelial Growth Factor (VEGF), a key driver of angiogenesis.[1][2][3][4]

Principle of Detection: The Chemistry Behind Sulfidefluor-7 AM

Sulfidefluor-7 AM is an ingeniously designed probe that leverages the principles of biocompatibility and specific chemical reactivity for the detection of H₂S. The probe is functionalized with acetoxymethyl (AM) ester groups, which render the molecule lipophilic and capable of passively diffusing across the cell membrane. Once inside the cell, ubiquitous intracellular esterases cleave the AM esters, revealing the carboxylate form of the dye. This process traps the probe within the cytoplasm, preventing its efflux and allowing for the accumulation of a detectable signal.

The core of the detection mechanism lies in the presence of two azide moieties on the fluorophore backbone. In its native state, the probe is non-fluorescent. However, in the presence of H₂S, the azides are selectively reduced to amines, a chemical transformation that results in a dramatic increase in fluorescence intensity. This "turn-on" fluorescence provides a direct and quantifiable measure of intracellular H₂S levels.

Caption: Mechanism of Sulfidefluor-7 AM action.

Materials and Reagents

| Reagent | Supplier | Recommended Catalog Number |

| Human Umbilical Vein Endothelial Cells (HUVEC) | ATCC | PCS-100-010 |

| Endothelial Cell Growth Medium-2 (EGM-2) | Lonza | CC-3162 |

| Trypsin-EDTA (0.05%) | Thermo Fisher | 25300054 |

| Sulfidefluor-7 AM | Tocris Bioscience | 5233 |

| Recombinant Human VEGF-A 165 | R&D Systems | 293-VE |

| Dimethyl sulfoxide (DMSO), Anhydrous | Sigma-Aldrich | 276855 |

| Hanks' Balanced Salt Solution (HBSS) | Thermo Fisher | 14025092 |

| Phenol Red-Free EGM-2 | Lonza | CC-3162 |

| Fetal Bovine Serum (FBS) | Thermo Fisher | 26140079 |

| Penicillin-Streptomycin | Thermo Fisher | 15140122 |

Experimental Protocols

HUVEC Cell Culture and Maintenance

Aseptic technique is paramount for successful cell culture. All manipulations should be performed in a certified biological safety cabinet.

-

Thawing Cryopreserved HUVECs:

-

Rapidly thaw the vial of cryopreserved HUVECs in a 37°C water bath until a small amount of ice remains.

-

Decontaminate the vial with 70% ethanol before opening.

-

Gently transfer the cell suspension to a 15 mL conical tube containing 9 mL of pre-warmed complete EGM-2 medium.

-

Centrifuge the cell suspension at 200 x g for 5 minutes.

-

Aspirate the supernatant and gently resuspend the cell pellet in 10 mL of fresh, pre-warmed complete EGM-2 medium.

-

Transfer the cell suspension to a T-75 flask and incubate at 37°C in a humidified atmosphere of 5% CO₂.

-

-

Passaging HUVECs:

-

Subculture HUVECs when they reach 80-90% confluency.

-

Aspirate the culture medium and wash the cell monolayer once with 5 mL of sterile Dulbecco's Phosphate-Buffered Saline (DPBS) without calcium and magnesium.

-

Add 3 mL of 0.05% Trypsin-EDTA to the flask and incubate at 37°C for 3-5 minutes, or until the cells detach.

-

Neutralize the trypsin by adding 7 mL of complete EGM-2 medium.

-

Gently pipette the cell suspension to ensure a single-cell suspension.

-

Centrifuge at 200 x g for 5 minutes.

-

Resuspend the cell pellet in fresh EGM-2 medium and seed new flasks at a subcultivation ratio of 1:2 to 1:4.

-

Preparation of Reagents

-

Sulfidefluor-7 AM Stock Solution (10 mM):

-

Allow the vial of Sulfidefluor-7 AM to equilibrate to room temperature before opening.

-

Dissolve the contents of the vial in anhydrous DMSO to a final concentration of 10 mM.

-

Aliquot into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C, protected from light.

-

-

VEGF Stock Solution (100 µg/mL):

-

Reconstitute the lyophilized VEGF-A 165 in sterile PBS containing 0.1% bovine serum albumin (BSA) to a final concentration of 100 µg/mL.

-

Aliquot and store at -20°C or -80°C for long-term storage.

-

-

Live Cell Imaging Buffer (LCIB): For optimal imaging, a phenol red-free, HEPES-buffered solution is recommended to maintain physiological pH and minimize background fluorescence.[5][6][7][8] A suitable formulation is Hanks' Balanced Salt Solution (HBSS) supplemented with calcium, magnesium, and glucose.

Staining Protocol for HUVECs

This protocol is optimized for HUVECs cultured in a 96-well, black-walled, clear-bottom imaging plate. Adjust volumes accordingly for other culture vessels.

-

Cell Seeding: Seed HUVECs into the imaging plate at a density that will result in 70-80% confluency on the day of the experiment.

-

Starvation (Optional but Recommended): For experiments involving stimulation, it is advisable to serum-starve the cells to reduce basal signaling. Replace the complete EGM-2 medium with a basal medium (EGM-2 without growth factors and with reduced serum, e.g., 0.5% FBS) for 4-6 hours prior to the experiment.

-

Preparation of Staining Solution:

-

Prepare a fresh working solution of Sulfidefluor-7 AM by diluting the 10 mM stock solution in phenol red-free EGM-2 or LCIB to a final concentration of 5-10 µM.

-

It is crucial to prepare this solution immediately before use.

-

-

Loading the Cells:

-

Aspirate the culture medium from the wells.

-

Add 100 µL of the Sulfidefluor-7 AM working solution to each well.

-

Incubate the plate at 37°C in a 5% CO₂ incubator for 30-60 minutes, protected from light.

-

-

Washing:

-

Gently aspirate the loading solution.

-

Wash the cells twice with 100 µL of pre-warmed LCIB to remove any excess, unhydrolyzed probe.

-

-

Stimulation (for induced H₂S production):

-

After the final wash, add 100 µL of LCIB containing the desired concentration of VEGF (e.g., 20 ng/mL) to the appropriate wells.[1][4] For time-course experiments, imaging can commence immediately after the addition of the stimulus. A 10-minute stimulation has been shown to be effective.[1]

-

For basal H₂S measurements, add 100 µL of LCIB without any stimulant.

-

-

Imaging:

-

Immediately proceed to image the cells using a fluorescence microscope or a high-content imaging system.

-

Excitation: ~495 nm

-

Emission: ~520 nm

-

Acquire images at multiple time points to capture the dynamics of H₂S production.

-

Caption: Experimental workflow for Sulfidefluor-7 AM staining.

Data Analysis and Interpretation

The primary output of this assay is the fluorescence intensity, which is proportional to the intracellular concentration of H₂S.

-

Qualitative Analysis: Visual inspection of the fluorescence images will provide a spatial understanding of H₂S production within the cell population.

-

Quantitative Analysis:

-

Use image analysis software to define regions of interest (ROIs) around individual cells or the entire cell monolayer in each well.

-

Measure the mean fluorescence intensity within these ROIs.

-

Subtract the background fluorescence from an empty well or a region without cells.

-

For stimulated versus unstimulated conditions, the fold change in fluorescence intensity can be calculated.

-

For time-course experiments, plot the change in fluorescence intensity over time.

-

Troubleshooting

| Issue | Possible Cause | Suggested Solution |

| High Background Signal | Incomplete removal of extracellular probe.[9] | Ensure thorough washing after the loading step. Increase the number of washes if necessary. |

| Autofluorescence from cell culture medium.[10] | Use phenol red-free medium and a dedicated live-cell imaging buffer for the final steps of the assay. | |

| Low or No Signal | Insufficient probe loading.[11] | Increase the concentration of Sulfidefluor-7 AM or the incubation time. Ensure the probe is not degraded by using fresh dilutions. |

| Low endogenous H₂S production. | Use a positive control, such as cells treated with an H₂S donor (e.g., NaHS), to confirm that the probe is working correctly.[12] | |

| Cell Death or Stress | Cytotoxicity from the probe or DMSO. | Use the lowest effective concentration of Sulfidefluor-7 AM. Ensure the final concentration of DMSO is below 0.1%. |

| Phototoxicity from excessive light exposure. | Minimize the exposure of cells to the excitation light. Use neutral density filters and the lowest possible exposure time that provides a good signal-to-noise ratio. |

Conclusion

The Sulfidefluor-7 AM fluorescent probe offers a robust and sensitive method for the real-time detection of endogenous H₂S in live HUVEC cells. The protocol outlined in this application note provides a comprehensive guide for researchers and drug development professionals to investigate the intricate role of H₂S signaling in angiogenesis and other vascular processes. By adhering to the principles of proper cell culture, careful reagent preparation, and optimized imaging parameters, this assay can yield valuable insights into the dynamic regulation of this important gasotransmitter.

References

-

VEGF stimulated the angiogenesis by promoting the mitochondrial functions. National Institutes of Health. Available at: [Link]

-

Hydrogen sulfide is an endogenous stimulator of angiogenesis. National Institutes of Health. Available at: [Link]

-

Hydrogen sulphide and angiogenesis: mechanisms and applications. National Institutes of Health. Available at: [Link]

-

Role of hydrogen sulphide in physiological and pathological angiogenesis. National Institutes of Health. Available at: [Link]

-

Synthesis and utility of fluorogenic acetoxymethyl ethers. National Institutes of Health. Available at: [Link]

-

What is the optimal VEGF concentration for HUVEC cell culture?. ResearchGate. Available at: [Link]

-

2X Bright Live-Cell Imaging Buffer. MP Biomedicals. Available at: [Link]

-

Tips for Running a Successful Live Cell Imaging Experiment. Molecular Devices. Available at: [Link]

-

Hydrogen Sulfide Protects HUVECs against Hydrogen Peroxide Induced Mitochondrial Dysfunction and Oxidative Stress. National Institutes of Health. Available at: [Link]

-

Phenol red in the culture medium increases the level of background... ResearchGate. Available at: [Link]

-

What timepoint and dosis of VEGF is best to assess VEGF-induced HUVEC proliferation in vitro?. ResearchGate. Available at: [Link]

-

Preparation of live cell samples for uorescence spectroscopy and computational super-resolution imaging. Protocol Exchange. Available at: [Link]

-

Troubleshooting in Fluorescent Staining. Creative Bioarray. Available at: [Link]

-

Live Cell Imaging Media Formulation?. ResearchGate. Available at: [Link]

-

How to reduce autofluorescence in cell-based assays. BMG LABTECH. Available at: [Link]

-

How can you ensure that your media choice won’t interfere with your imaging? Are there certain components to avoid?. Cell Culture Dish. Available at: [Link]

Sources

- 1. Hydrogen sulfide is an endogenous stimulator of angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Role of hydrogen sulphide in physiological and pathological angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 3. VEGF stimulated the angiogenesis by promoting the mitochondrial functions - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Hydrogen sulphide and angiogenesis: mechanisms and applications - PMC [pmc.ncbi.nlm.nih.gov]

- 5. promocell.com [promocell.com]

- 6. The Essential Guide to Phenol Red in Cell Culture Media - Life in the Lab [thermofisher.com]

- 7. mpbio.com [mpbio.com]

- 8. Tips for Running a Successful Live Cell Imaging Experiment [moleculardevices.com]

- 9. biotium.com [biotium.com]

- 10. researchgate.net [researchgate.net]

- 11. creative-bioarray.com [creative-bioarray.com]

- 12. Hydrogen Sulfide Protects HUVECs against Hydrogen Peroxide Induced Mitochondrial Dysfunction and Oxidative Stress - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Optimizing SF7-AM for Live-Cell Fluorescence Microscopy of Hydrogen Sulfide

A Senior Application Scientist's Guide for Researchers

Note to the Reader: While the initial topic specified formaldehyde detection, a thorough review of scientific literature and supplier information confirms that SF7-AM is a highly selective and cell-trappable fluorescent probe for hydrogen sulfide (H₂S) , not formaldehyde.[1][2][3][4][5][6] This guide has been developed to provide an accurate and in-depth protocol for the correct application of SF7-AM in visualizing endogenous H₂S signaling in living cells.

Introduction: The Significance of Visualizing Endogenous H₂S

Hydrogen sulfide (H₂S) has emerged from its identity as a toxic gas to be recognized as a critical endogenous signaling molecule, joining nitric oxide (NO) and carbon monoxide (CO) as a fundamental gasotransmitter. It plays a pivotal role in a vast array of physiological and pathological processes, including vasodilation, neuromodulation, inflammation, and angiogenesis.[2] Given its reactive nature and transient signaling, tools that enable the direct visualization of H₂S in real-time within living biological systems are indispensable.